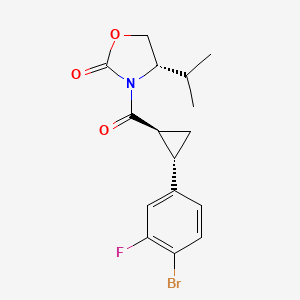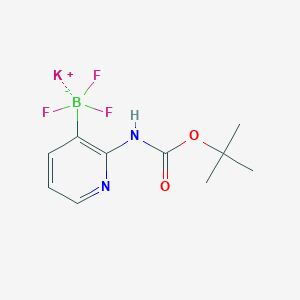
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9Br2F3O and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene typically involves the following steps:
Isopropoxylation: The addition of an isopropoxy group.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene include:
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Contains two trifluoromethyl groups, which can influence its reactivity and applications.
1,3-Dibromo-5-fluoro-2-isopropoxy-4-(trifluoromethyl)benzene: Includes a fluorine atom, adding another dimension to its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Propiedades
Fórmula molecular |
C10H9Br2F3O |
|---|---|
Peso molecular |
361.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9Br2F3O/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(13,14)15/h3-5H,1-2H3 |
Clave InChI |
DRMOPBNIUBEVRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)












